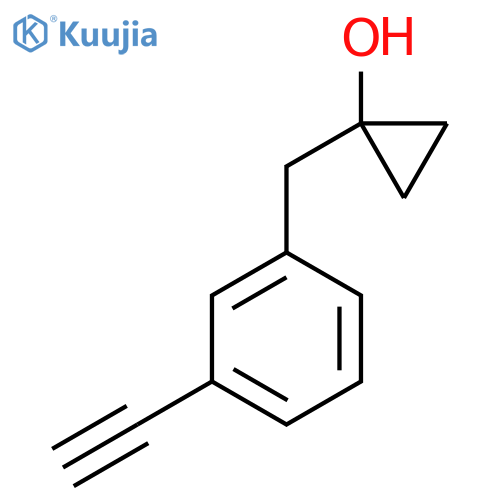

Cas no 2228211-91-2 (1-(3-ethynylphenyl)methylcyclopropan-1-ol)

2228211-91-2 structure

商品名:1-(3-ethynylphenyl)methylcyclopropan-1-ol

1-(3-ethynylphenyl)methylcyclopropan-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-(3-ethynylphenyl)methylcyclopropan-1-ol

- 1-[(3-ethynylphenyl)methyl]cyclopropan-1-ol

- 2228211-91-2

- EN300-1755725

-

- インチ: 1S/C12H12O/c1-2-10-4-3-5-11(8-10)9-12(13)6-7-12/h1,3-5,8,13H,6-7,9H2

- InChIKey: UDQGINKVVFTNRV-UHFFFAOYSA-N

- ほほえんだ: OC1(CC2C=CC=C(C#C)C=2)CC1

計算された属性

- せいみつぶんしりょう: 172.088815002g/mol

- どういたいしつりょう: 172.088815002g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 231

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 20.2Ų

1-(3-ethynylphenyl)methylcyclopropan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1755725-0.1g |

1-[(3-ethynylphenyl)methyl]cyclopropan-1-ol |

2228211-91-2 | 0.1g |

$1195.0 | 2023-09-20 | ||

| Enamine | EN300-1755725-10.0g |

1-[(3-ethynylphenyl)methyl]cyclopropan-1-ol |

2228211-91-2 | 10g |

$5837.0 | 2023-06-03 | ||

| Enamine | EN300-1755725-0.25g |

1-[(3-ethynylphenyl)methyl]cyclopropan-1-ol |

2228211-91-2 | 0.25g |

$1249.0 | 2023-09-20 | ||

| Enamine | EN300-1755725-1.0g |

1-[(3-ethynylphenyl)methyl]cyclopropan-1-ol |

2228211-91-2 | 1g |

$1357.0 | 2023-06-03 | ||

| Enamine | EN300-1755725-0.05g |

1-[(3-ethynylphenyl)methyl]cyclopropan-1-ol |

2228211-91-2 | 0.05g |

$1140.0 | 2023-09-20 | ||

| Enamine | EN300-1755725-2.5g |

1-[(3-ethynylphenyl)methyl]cyclopropan-1-ol |

2228211-91-2 | 2.5g |

$2660.0 | 2023-09-20 | ||

| Enamine | EN300-1755725-5.0g |

1-[(3-ethynylphenyl)methyl]cyclopropan-1-ol |

2228211-91-2 | 5g |

$3935.0 | 2023-06-03 | ||

| Enamine | EN300-1755725-0.5g |

1-[(3-ethynylphenyl)methyl]cyclopropan-1-ol |

2228211-91-2 | 0.5g |

$1302.0 | 2023-09-20 | ||

| Enamine | EN300-1755725-1g |

1-[(3-ethynylphenyl)methyl]cyclopropan-1-ol |

2228211-91-2 | 1g |

$1357.0 | 2023-09-20 | ||

| Enamine | EN300-1755725-5g |

1-[(3-ethynylphenyl)methyl]cyclopropan-1-ol |

2228211-91-2 | 5g |

$3935.0 | 2023-09-20 |

1-(3-ethynylphenyl)methylcyclopropan-1-ol 関連文献

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

2228211-91-2 (1-(3-ethynylphenyl)methylcyclopropan-1-ol) 関連製品

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量